ethyl 8-chloro-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-chloro-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves several steps:
Formation of the Benzoxadiazocine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, where a sulfur-containing reagent reacts with the intermediate compound.
Chlorination: The chlorine atom is introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of ethyl 8-chloro-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: It may form coordination complexes with metals, altering their electronic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Ethyl 8-chloro-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-acetate: Similar structure but with an acetate ester instead of a carboxylate ester.
Uniqueness
The presence of the thioxo group and the specific esterification at the carboxylate position make ethyl 8-chloro-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate unique. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H21ClN2O3S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
ethyl 4-chloro-9-methyl-10-(4-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3S/c1-4-26-19(25)17-18-15-11-13(22)7-10-16(15)27-21(17,3)24(20(28)23-18)14-8-5-12(2)6-9-14/h5-11,17-18H,4H2,1-3H3,(H,23,28) |
InChI Key |
ZWAULORLAGQEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.